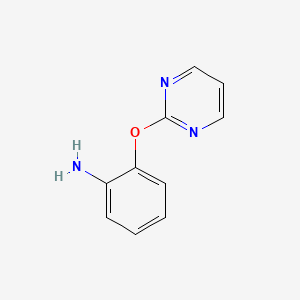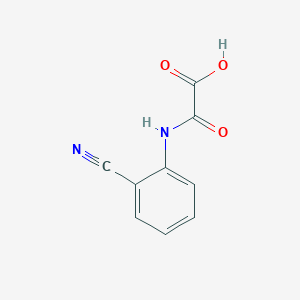![molecular formula C28H25N5O3S B12502739 2-(1H-benzotriazol-1-yl)-N-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(thiophen-2-yl)ethyl}acetamide](/img/structure/B12502739.png)
2-(1H-benzotriazol-1-yl)-N-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(thiophen-2-yl)ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a benzotriazole moiety, a benzylacetamido group, a methoxyphenyl group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The benzotriazole moiety can be introduced through a nucleophilic substitution reaction, where a suitable benzotriazole derivative reacts with an acylating agent. The benzylacetamido group is then attached via an amide bond formation, often using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under mild conditions . The methoxyphenyl and thiophene groups are introduced through further substitution reactions, ensuring the correct positioning and orientation of each functional group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of nitro groups would produce corresponding amines.
科学的研究の応用
2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as UV absorbers and corrosion inhibitors.
作用機序
The mechanism of action of 2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with molecular targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions enable the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]: Used as a UV absorber in sunscreens and polymeric materials.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A coupling reagent commonly used in peptide synthesis.
TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate): Another coupling reagent used in peptide synthesis.
Uniqueness
What sets 2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzotriazole moiety, benzylacetamido group, methoxyphenyl group, and thiophene ring allows for diverse applications and interactions that are not typically observed in simpler compounds.
特性
分子式 |
C28H25N5O3S |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
2-[[2-(benzotriazol-1-yl)acetyl]-benzylamino]-N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C28H25N5O3S/c1-36-22-15-13-21(14-16-22)29-28(35)27(25-12-7-17-37-25)32(18-20-8-3-2-4-9-20)26(34)19-33-24-11-6-5-10-23(24)30-31-33/h2-17,27H,18-19H2,1H3,(H,29,35) |
InChIキー |
RUIKXDDMHBMGGD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CS2)N(CC3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B12502656.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12502660.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B12502671.png)
![(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B12502675.png)
![4-chloro-3-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)benzoic acid](/img/structure/B12502681.png)


![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12502703.png)
![N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502704.png)

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12502710.png)

